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Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-methylnicotinic acid is a valuable building block in medicinal chemistry and drug

development. Its synthesis can be approached through various routes, each with distinct

advantages and disadvantages. This guide provides an objective comparison of two plausible

multi-step synthetic pathways, supported by experimental data, to aid researchers in selecting

the most suitable method for their specific needs.

Key Synthesis Routes
Two primary synthetic strategies for 2-Amino-5-methylnicotinic acid are outlined below. Both

routes commence with the oxidation of the readily available starting material, 3,5-lutidine.

Route 1: Oxidation, Chlorination, and Amination

This pathway involves the initial oxidation of 3,5-lutidine to form 5-methylnicotinic acid. This

intermediate is then subjected to chlorination at the 2-position, followed by amination to yield

the final product.

Route 2: Amidation and Hofmann Rearrangement

This alternative route also begins with the oxidation of 3,5-lutidine to 5-methylnicotinic acid. The

carboxylic acid is then converted to its corresponding primary amide, 5-methylnicotinamide.
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The final step involves a Hofmann rearrangement of the amide to furnish 2-Amino-5-
methylnicotinic acid.

Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for each key step in the proposed

synthesis routes.

Parameter
Route 1: Oxidation ->

Chlorination -> Amination

Route 2: Amidation ->

Hofmann Rearrangement

Starting Material 3,5-Lutidine 3,5-Lutidine

Overall Yield (estimated) Moderate Moderate to Low

Number of Steps

4 (including

esterification/hydrolysis for

chlorination)

3

Key Intermediates

5-Methylnicotinic acid, Methyl

2-chloro-5-methylnicotinate, 2-

Chloro-5-methylnicotinic acid

5-Methylnicotinic acid, 5-

Methylnicotinamide

Reagent Hazards

Potassium

permanganate/hydrogen

peroxide, Thionyl chloride,

Phosphorus oxychloride,

Ammonia

Potassium

permanganate/hydrogen

peroxide, Thionyl chloride,

Bromine, Sodium hydroxide

Purity of Final Product
Potentially requires

chromatographic purification

Potentially requires

chromatographic purification

Experimental Protocols
Route 1: Oxidation, Chlorination, and Amination
Step 1: Synthesis of 5-Methylnicotinic Acid via Oxidation of 3,5-Lutidine

Method A: Potassium Permanganate Oxidation
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Procedure: To a solution of 3,5-lutidine (100 g, 0.93 mol) in water, potassium

permanganate (221.1 g, 1.40 mol) is added portion-wise over 5 hours at 25°C. The

reaction mixture is then heated at 45°C for approximately 20 hours. After filtration and

washing with water, the filtrate is concentrated. The residue is diluted with ethanol, boiled,

and filtered. The final filtrate is concentrated under reduced pressure to yield 5-

methylnicotinic acid.[1]

Yield: 59.4%[1]

Purity: 99.5% after recrystallization from ethanol.[1]

Method B: Hydrogen Peroxide Oxidation

Procedure: 3,5-Lutidine is dissolved in concentrated sulfuric acid. 30% hydrogen peroxide

is added dropwise over 4 hours, and the reaction is maintained at 110-130°C for 5-20

hours. After cooling and filtration, the pH of the filtrate is adjusted to 3-4 with sodium

hydroxide to precipitate the product.[2]

Yield: Up to 72%.[2]

Step 2: Synthesis of Methyl 5-methylnicotinate

Procedure: To a suspension of 5-methylnicotinic acid (100.0 g, 0.73 mol) in 500 mL of

methanol, thionyl chloride (110 mL, 1.5 mol) is added dropwise at 20-25°C under a nitrogen

atmosphere. The mixture is then refluxed for 4 hours. After evaporation of methanol, ice

water is added, and the solution is neutralized with saturated sodium carbonate solution. The

product is extracted with ethyl acetate.[3]

Yield: 98.2%.[3]

Step 3: Synthesis of 2-Chloro-5-methylnicotinic Acid

Procedure: An aqueous solution of sodium hydroxide (9.2 g) is added to an ice-cooled,

stirred solution of methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol, keeping the

temperature below 30°C. The mixture is stirred at room temperature for 1.5 hours. The

solvent is evaporated, and the residue is diluted with water and acidified to pH 2 with
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concentrated hydrochloric acid. The precipitate is collected by filtration, washed with water,

and dried.[4]

Note: The synthesis of the starting material, methyl 2-chloro-5-methylnicotinoate, from

methyl 5-methylnicotinate is a necessary preceding step, typically involving reaction with a

chlorinating agent like phosphorus oxychloride.

Step 4: Synthesis of 2-Amino-5-methylnicotinic Acid via Amination

General Procedure (Microwave-assisted): 2-Chloro-5-methylnicotinic acid is reacted with an

amine (e.g., aqueous ammonia) in a sealed vessel under microwave irradiation. Optimal

conditions for similar substrates involve using 3 equivalents of the amine in water as a

solvent, with heating at 200°C for 2 hours.[5]

Yield: Yields for the amination of 2-chloronicotinic acid with various amines are reported to

be in the moderate to high range.[5]

Route 2: Amidation and Hofmann Rearrangement
Step 1: Synthesis of 5-Methylnicotinic Acid

(See Step 1 of Route 1)

Step 2: Synthesis of 5-Methylnicotinamide

General Procedure: 5-Methylnicotinic acid is first converted to its acid chloride by reacting

with thionyl chloride. The resulting 5-methylnicotinoyl chloride is then reacted with aqueous

ammonia to produce 5-methylnicotinamide. This is a standard procedure for amide formation

from a carboxylic acid.

Step 3: Synthesis of 2-Amino-5-methylnicotinic Acid via Hofmann Rearrangement

General Procedure: The Hofmann rearrangement involves treating a primary amide with

bromine and a strong base, such as sodium hydroxide, to yield a primary amine with one

less carbon atom.[6] For the synthesis of 2-aminonicotinic acid from pyridine-2,3-dicarboxylic

anhydride, the process involves ammonolysis followed by a Hofmann degradation reaction.

This suggests the feasibility of this route for 5-methylnicotinamide. The reaction typically

proceeds by forming an isocyanate intermediate which is then hydrolyzed to the amine.[6]
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Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis of 2-Amino-5-
methylnicotinic acid via the two proposed routes.

3,5-Lutidine Oxidation 5-Methylnicotinic Acid

Chlorination StepsRoute 1

Amidation

Route 2

2-Chloro-5-
methylnicotinic Acid

Amination

2-Amino-5-methylnicotinic Acid

5-Methylnicotinamide Hofmann
Rearrangement

Click to download full resolution via product page

Caption: Synthetic pathways to 2-Amino-5-methylnicotinic acid.

Conclusion
Both presented routes offer viable pathways for the synthesis of 2-Amino-5-methylnicotinic
acid.

Route 1 (Oxidation -> Chlorination -> Amination) appears to be a more established and

potentially higher-yielding route based on the availability of experimental data for analogous

compounds. The chlorination and amination steps are common transformations in pyridine

chemistry. However, this route may involve more steps if the chlorination requires prior

esterification of the carboxylic acid.

Route 2 (Amidation -> Hofmann Rearrangement) is a more direct approach from 5-

methylnicotinic acid. The Hofmann rearrangement is a classic named reaction, but its

application to this specific substrate would require optimization to achieve satisfactory yields.

The choice between these routes will depend on the specific requirements of the researcher,

including available equipment (e.g., microwave reactor for amination), scale of the synthesis,
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and tolerance for potentially hazardous reagents. Further experimental validation would be

necessary to determine the optimal conditions and overall efficiency for each route in a

laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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